2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is an organic compound that features a thiazole ring fused with an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both thiazole and indole rings suggests that it may exhibit a range of biological activities.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-12(9-18-13-14-6-8-17-13)15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTPMMZLGFDHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Attachment of the Indole Moiety: The indole ring can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic center on the thiazole ring.
Final Coupling: The final step involves coupling the thiazole-indole intermediate with an ethanone derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The 4,5-dihydrothiazole moiety participates in nucleophilic substitution reactions, particularly at the sulfur or nitrogen centers. For example:
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Reaction with Alkyl Halides : The thiazole’s sulfur atom acts as a nucleophile, facilitating S-alkylation. In related compounds, brominated intermediates (e.g., 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one) react with thiourea to form thiazole derivatives .
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Cyclocondensation : Thiazole rings can undergo cyclization with phenacyl bromides or carbothioamides to form fused heterocycles, as seen in pyrazole-thiazole hybrid syntheses .
Table 1: Hypothetical Nucleophilic Substitution Reactions
Oxidation of the Thioether Linkage
The thioether (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
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Oxidation to Sulfoxide : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically yields sulfoxides.
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Oxidation to Sulfone : Prolonged exposure to strong oxidants like potassium permanganate (KMnO₄) converts thioethers to sulfones.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield* (Based on Analogues) |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h | Sulfoxide derivative | 65–80% |
| KMnO₄ | Acidic medium, reflux | Sulfone derivative | 50–70% |
Ketone Functional Group Reactivity
The ethanone group enables classic ketone reactions:
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Reduction to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, as demonstrated in pyrazole-thiazole syntheses .
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Condensation Reactions : The ketone may form Schiff bases with primary amines or undergo aldol condensation with carbonyl compounds .
Table 3: Ketone-Specific Reactions
Biological Activity and Functionalization
Thiazole derivatives exhibit antimicrobial and antifungal properties, as seen in compounds with MIC values as low as 4.51 mM against Bacillus subtilis . Functionalizing the indole or thiazole rings with electron-withdrawing groups (e.g., –NO₂, –CN) could enhance bioactivity, mirroring trends in pyrazole-thiazole hybrids .
Synthetic Pathways and Optimization
While direct synthesis data for this compound is limited, analogous routes suggest:
Scientific Research Applications
Medicinal Chemistry Applications
Potential Drug Development : The compound's structural characteristics suggest it may serve as a pharmacophore in the development of new drugs, particularly for neurological and inflammatory conditions. Research indicates that thiazole derivatives often exhibit significant therapeutic effects against various diseases .
Anticancer Activity : Several studies have demonstrated the anticancer potential of compounds related to 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone. For instance, certain indolin derivatives have shown promising results against various cancer cell lines, with IC50 values indicating their potency. The following table summarizes some findings:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| IVc | MCF-7 | 1.47 | High |
| IVa | A549 | 18.42 | Moderate |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications .
Antimicrobial Activity
Research has shown that indole derivatives often exhibit significant antimicrobial properties. For example, studies on similar compounds have indicated notable efficacy against various bacterial strains. The following table provides insights into the antimicrobial activity of selected indolin derivatives:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4h | 0.22 | Strong |
| 4g | 0.25 | Moderate |
| 4d | 0.30 | Moderate |
These findings suggest that this compound may also possess significant antimicrobial activity .
Organic Synthesis Applications
Intermediate in Synthesis : This compound can serve as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization. Its unique structure allows for various modifications that can lead to the development of new materials or catalysts in chemical reactions .
Chemical Reactions : The compound can undergo several chemical reactions, including oxidation and reduction processes. For example:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate can yield sulfoxides or sulfones.
- Reduction : Reducing agents such as sodium borohydride can convert carbonyl groups to alcohols.
These reactions enhance its utility in organic synthesis and material science .
Biological Studies
The compound's interaction with biological targets is an area of active research. The thiazole and indole rings may modulate the activity of specific enzymes or receptors, although the exact mechanisms remain to be fully elucidated through further studies.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating compounds related to 2-((4,5-Dihydrothiazol-2-y)thio)-1-(indolin-1-y)ethanone:
- Synthesis and Evaluation : Research synthesized various indolin derivatives and evaluated their antimicrobial and anticancer activities. Results indicated a strong correlation between structural modifications and biological efficacy.
- Dual Activity Principle : Some studies highlighted compounds exhibiting both antimicrobial and anticancer properties, enhancing their therapeutic potential.
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to thiazole or indole moieties significantly impacted biological activity, suggesting structural optimization could lead to more potent derivatives .
Mechanism of Action
The mechanism of action of 2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets. The thiazole and indole rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(Thiazol-2-ylthio)-1-(indolin-1-yl)ethanone: Similar structure but lacks the 4,5-dihydro modification on the thiazole ring.
1-(Indolin-1-yl)-2-(thiazol-2-ylthio)ethanone: Similar structure but with different positioning of the thiazole and indole rings.
Uniqueness
2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of the 4,5-dihydro modification on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
Overview
2-((4,5-Dihydrothiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is an organic compound that combines a thiazole ring with an indole moiety, indicating potential biological activities. The compound is of interest in medicinal chemistry for its possible applications in drug development, particularly targeting neurological and inflammatory conditions.
Chemical Structure and Properties
The chemical structure of this compound features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Indole Moiety : A bicyclic structure that contributes to various biological activities.
This unique combination suggests a range of potential interactions with biological targets, making it a candidate for further research into its pharmacological properties.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of both thiazole and indole rings may modulate the activity of these targets, although the exact mechanisms remain to be fully elucidated through further studies.
Antimicrobial Activity
Research into related compounds has shown that indole derivatives often exhibit significant antimicrobial properties. For instance, studies on indolin-2-one derivatives have demonstrated notable efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives indicate their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4h | 0.22 | Strong |
| 4g | 0.25 | Moderate |
| 4d | 0.30 | Moderate |
The above table summarizes the antimicrobial activity of selected indolin derivatives, which could provide insights into the potential efficacy of this compound.
Anticancer Activity
Indolin derivatives have also been studied for their anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines, with IC50 values indicating their potency:
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| IVc | MCF-7 | 1.47 | High |
| IVa | A549 | 18.42 | Moderate |
These findings suggest that the compound may possess significant anticancer activity, warranting further investigation into its therapeutic potential against specific cancer types .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to 2-((4,5-Dihydrothiazol-2-y)thio)-1-(indolin-1-y)ethanone:
- Synthesis and Evaluation : A study synthesized various indolin derivatives and evaluated their antimicrobial and anticancer activities. The results indicated a strong correlation between structural modifications and biological efficacy .
- Dual Activity : Research has highlighted the dual-action principle in drug design where compounds exhibit both antimicrobial and anticancer properties. This duality enhances their therapeutic potential .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the thiazole or indole moieties significantly impacted biological activity. This suggests that structural optimization could lead to more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
